

TEMPO methacrylate CAS number and chemical structure

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Compound of Interest

Compound Name: *TEMPO methacrylate*

Cat. No.: *B176115*

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An In-Depth Technical Guide to TEMPO Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Methacrylate (**TEMPO Methacrylate**), a functional monomer pivotal in advanced polymer chemistry. It details its chemical identity, physicochemical properties, synthesis, polymerization behavior, and key applications, with a focus on data relevant to research and development.

Core Identity and Chemical Structure

TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl or PTMA monomer, is a unique molecule that combines a polymerizable methacrylate group with a stable nitroxide radical. This dual functionality makes it a valuable building block for creating functional polymers with tailored electronic and chemical properties.

- CAS Number: 15051-46-4[1]
- Molecular Formula: C₁₃H₂₂NO₃[1]
- IUPAC Name: (1- λ^1 -oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate

The chemical structure consists of a central 2,2,6,6-tetramethylpiperidine ring with a stable nitroxyl radical (N-O[•]). The four methyl groups provide significant steric hindrance, which contributes to the radical's remarkable stability. A methacrylate group is attached at the 4-position of the ring via an ester linkage.

Chemical Structure:

Chemical structure of **TEMPO Methacrylate**.

Physicochemical and Spectroscopic Data

TEMPO methacrylate is typically an orange crystalline powder with good stability under recommended storage conditions. Its key properties are summarized below.

Table 1: Physicochemical Properties of **TEMPO Methacrylate**

Property	Value	Reference(s)
CAS Number	15051-46-4	[1]
Molecular Weight	240.32 g/mol	[1]
Appearance	Light orange to orange crystalline powder	[2]
Melting Point	86 - 91 °C	[2]
Storage Temperature	2 - 8 °C	[2]
SMILES String	CC(=C)C(=O)OC1CC(C) (C)N([O])C(C)(C)C1	
InChI Key	BTWSPOZXDCFMLX- UHFFFAOYSA-N	[1]

Table 2: Solubility Profile of **TEMPO Methacrylate**

Solvent	Solubility	Reference(s)
Water	Poor / Insoluble	[2]
Common Organic Solvents(e.g., THF, Chloroform, Toluene, DMF, Acetone)	Soluble	[2]
Ethanol, DMSO	Soluble	
N-methyl-2-pyrrolidone (NMP)	Soluble	[3]
Ethylene Carbonate / Dimethyl Carbonate (EC/DMC)	Soluble	[3]

Spectroscopic Characterization

Due to its paramagnetic nature, the spectroscopic analysis of **TEMPO methacrylate** requires special considerations.

- Nuclear Magnetic Resonance (NMR): Standard ^1H and ^{13}C NMR spectra are difficult to obtain due to significant peak broadening caused by the unpaired electron of the nitroxide radical. To obtain a well-resolved spectrum, the radical must first be reduced to its diamagnetic hydroxylamine form (-NOH) using a reducing agent like phenylhydrazine.[4] After reduction, the spectrum would exhibit characteristic peaks for the methacrylate protons (vinyl protons at \sim 5.5-6.1 ppm, methyl protons at \sim 1.9 ppm) and the protons of the tetramethylpiperidine ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear signatures for the key functional groups. Expected characteristic peaks are assigned in the table below.[5][6][7][8]

Table 3: Key FTIR Spectral Assignments for **TEMPO Methacrylate**

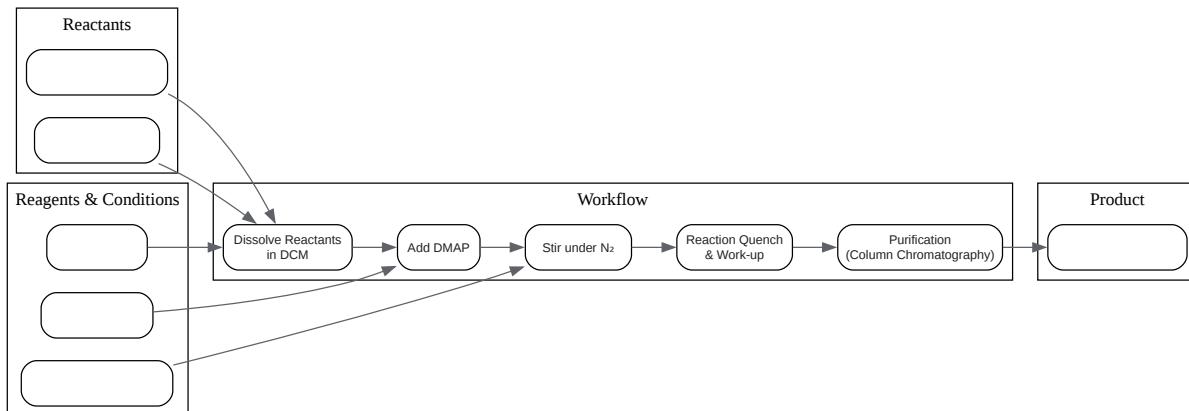
Wavenumber (cm ⁻¹)	Assignment	Functional Group
~2970	C-H stretch	Alkyl groups
~1725	C=O stretch	Ester carbonyl
~1636	C=C stretch	Alkene
~1320 & ~1160	C-O stretch	Ester linkage

- Electron Spin Resonance (ESR/EPR) Spectroscopy: As a stable radical, **TEMPO methacrylate** is ESR-active. Its spectrum typically displays a characteristic triplet signal (1:1:1 ratio) arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nitrogen nucleus.

Synthesis and Polymerization

Experimental Protocol: Synthesis of TEMPO Methacrylate

The most common synthesis route involves the esterification of 4-hydroxy-TEMPO with an activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride. The following is a representative protocol based on Steglich esterification.

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Synthesis workflow for **TEMPO Methacrylate**.

Materials:

- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO)
- Methacrylic anhydride
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

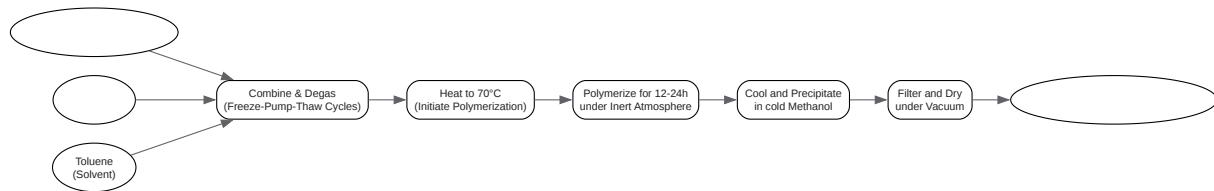
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxy-TEMPO (1.0 eq) in anhydrous DCM.
- Add methacrylic anhydride (1.5 eq) to the solution.
- Add a catalytic amount of DMAP (0.1 eq).
- Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **TEMPO methacrylate** as an orange solid.

Experimental Protocol: Free-Radical Polymerization of TEMPO Methacrylate

TEMPO methacrylate can be polymerized using various techniques, including controlled radical polymerization methods like Nitroxide-Mediated Polymerization (NMP), Anionic Polymerization, and Group-Transfer Polymerization (GTP).^{[9][10]} A straightforward approach is conventional free-radical polymerization to produce poly(**TEMPO methacrylate**) or PTMA.



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Workflow for free-radical polymerization of **TEMPO Methacrylate**.

Materials:

- **TEMPO methacrylate** monomer
- Azobisisobutyronitrile (AIBN), recrystallized
- Toluene, anhydrous
- Methanol, cold

Procedure:

- Dissolve **TEMPO methacrylate** (1.0 eq) and AIBN (0.01-0.02 eq) in anhydrous toluene in a Schlenk flask. The monomer-to-solvent ratio can be adjusted to control the final polymer concentration.
- Thoroughly degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
- After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
- Immerse the flask in a preheated oil bath at 70-80 °C to initiate the polymerization.

- Allow the reaction to proceed with stirring for 12-24 hours under an inert atmosphere. The solution will become more viscous as the polymer forms.
- To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
- Pour the viscous polymer solution dropwise into a large volume of cold, stirring methanol to precipitate the polymer.
- Collect the solid polymer (PTMA) by vacuum filtration, wash with fresh cold methanol, and dry under vacuum at 40-50 °C to a constant weight.

Applications in Research and Drug Development

The unique redox-active and stable radical character of **TEMPO methacrylate** and its corresponding polymer (PTMA) makes them highly valuable in several advanced applications.

- Controlled Radical Polymerization (CRP): **TEMPO methacrylate** can act as a control agent in NMP, allowing for the synthesis of well-defined block copolymers and polymers with complex architectures.[11][12][13]
- Organic Electronics and Energy Storage: PTMA is a leading candidate for cathode materials in organic radical batteries (ORBs).[9] The reversible one-electron oxidation/reduction of the nitroxide radical enables rapid charge and discharge cycles. Its application in aqueous semi-organic batteries is also being explored.
- Redox-Responsive Materials: Polymers containing **TEMPO methacrylate** can be designed to respond to electrochemical stimuli. This has been leveraged to create hydrogels for the electrochemically triggered release of guest molecules, such as aspirin. This property is of significant interest for developing "smart" drug delivery systems.
- Biomedical Applications & Drug Delivery: The biocompatible nature of the TEMPO moiety makes it suitable for creating biomaterials.[8] Its antioxidant properties, stemming from its ability to scavenge other radicals, are being explored for applications in wound healing and mitigating oxidative stress. While poly(methyl methacrylate) (PMMA) itself is widely used in drug delivery, incorporating the TEMPO functionality can add redox-responsiveness and antioxidant capabilities to these systems.

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References

- 1. 4-methacryloyloxy-TEMPO | C13H22NO3 | CID 9859588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Effect of radical content on the conformation of TEMPO-based organic radical polymers in application-relevant solvents - American Chemical Society [acs.digitellinc.com]
- 4. rsc.org [rsc.org]
- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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